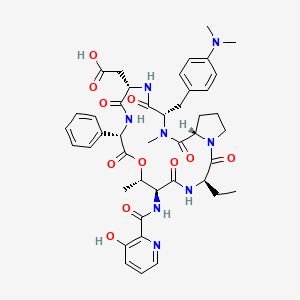

Vernamycin C

説明

Vernamycin C is a member of the streptogramin family of antibiotics, a class of cyclic peptides produced by Streptomyces species. Streptogramins are divided into two subgroups: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). Vernamycin C likely shares structural and functional similarities with other streptogramins, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are notable for their synergistic activity when Group A and B components are combined, enhancing bactericidal effects against gram-positive pathogens .

特性

CAS番号 |

14014-70-1 |

|---|---|

分子式 |

C43H52N8O11 |

分子量 |

856.934 |

IUPAC名 |

2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid |

InChI |

InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1 |

InChIキー |

PCRZFPGJPKPMQB-LNQSXZRDSA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C |

同義語 |

vernamycin C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Streptogramins

Vernamycin C is closely related to Vernamycin B and streptogramin A/B complexes. Key comparisons include:

| Property | Vernamycin C (inferred) | Streptogramin A (e.g., Dalfopristin) | Streptogramin B (e.g., Quinupristin) |

|---|---|---|---|

| Chemical Class | Cyclic peptide | Polyunsaturated macrolactone | Cyclic hexadepsipeptide |

| Mechanism | Binds 50S subunit | Inhibits peptide bond formation (early) | Blocks polypeptide elongation (late) |

| Synergy | Likely synergistic with B | Synergistic with Group B components | Synergistic with Group A components |

| Resistance Induction | Limited data | Induces methylase enzymes (erm genes) | Induces acetyltransferases (vat genes) |

Key Findings :

- This suggests Vernamycin components may have unique enzyme-induction profiles compared to other streptogramins.

- Streptogramin combinations (e.g., quinupristin/dalfopristin) are clinically used against vancomycin-resistant Enterococcus faecium (VRE), highlighting the therapeutic relevance of synergistic streptogramins .

Comparison with Other Macrocyclic Antibiotics

Vernamycin C differs mechanistically from non-streptogramin macrocyclic antibiotics:

| Compound | Class | Primary Target | Key Functional Difference |

|---|---|---|---|

| Vernamycin C | Streptogramin | 50S ribosomal subunit | Synergistic protein synthesis inhibition |

| Bacitracin A | Cyclic peptide | Cell wall (lipid carrier) | Disrupts peptidoglycan synthesis |

| Polymyxin B | Lipopeptide | Bacterial membrane | Destabilizes membrane integrity |

| Telavancin | Glycopeptide derivative | Cell wall (D-Ala-D-Ala) | Dual mechanism: inhibits wall synthesis & disrupts membrane |

Key Findings :

- Compared to glycopeptides like vancomycin, Vernamycin C lacks activity against gram-negative bacteria due to ribosomal targeting specificity .

Enzyme Induction and Resistance Profiles

Vernamycin components exhibit distinct enzyme-induction behaviors:

- Vernamycin B increases production of constitutive enzymes in A.

- Streptogramin A components (e.g., dalfopristin) are more prone to resistance via erm-mediated methylation of ribosomal RNA, whereas Group B components face resistance through vat-mediated acetylation .

Contradictions :

Q & A

Q. How can researchers ensure reproducibility in Vernamycin C’s metabolite identification studies using untargeted metabolomics?

- Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .

Key Methodological Considerations

- Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .

- Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .

- Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。